Boc-4-nitro-L-phenylalanine

Catalog No.
S760445
CAS No.
33305-77-0
M.F
C14H18N2O6
M. Wt
310.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-nitro-L-phenylalanine

CAS Number

33305-77-0

Product Name

Boc-4-nitro-L-phenylalanine

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid

Molecular Formula

C14H18N2O6

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)

InChI Key

XBQADBXCNQPHHY-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Synonyms

33305-77-0;Boc-4-nitro-L-phenylalanine;Boc-Phe(4-NO2)-OH;(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoicacid;Boc-L-4-Nitrophenylalanine;N-Boc-4-nitro-L-phenylalanine;Boc-L-4-NO2-Phe-OH;103451-56-5;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoicacid;N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine;MFCD00038128;SBB064262;(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoicacid;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoicacid;(2S)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-3-(4-nitrophenyl)propanoicacid;Boc-L-4-Nitrophe;AC1ODWBS;N-Boc-p-nitrophenylalanine;N-Boc-4-nitrophenylalanine;Boc-p-nitro-L-phenylalanine;15348_ALDRICH;SCHEMBL199415;(S)-N-boc-4-nitrophenylalanine;15348_FLUKA;CTK3C6188

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Building Block for Peptides:

Boc-4-nitro-L-phenylalanine serves as a valuable building block for the construction of peptides containing the 4-nitrophenylalanine moiety. The "Boc" group (tert-butoxycarbonyl) protects the amino group of the molecule, allowing for selective coupling with other protected amino acids in a controlled manner during peptide chain assembly []. This specific protection strategy enables the incorporation of the 4-nitrophenylalanine unit into various peptide sequences for diverse research purposes.

Studying Protein Function and Drug Design:

The introduction of the 4-nitrophenylalanine group into peptides can be used to probe protein function and aid in drug design. The nitro group possesses unique properties, such as its ability to absorb light at a specific wavelength and act as a hydrogen bond acceptor. Researchers can leverage these properties to:

  • Label peptides for studying their interactions with proteins or other biomolecules [].
  • Introduce conformational constraints within a peptide to mimic specific protein conformations, aiding in the understanding of protein function and the development of drugs that target these conformations [].

Boc-4-nitro-L-phenylalanine (N-Boc-4-nitro-L-phenylalanine) is a derivative of the naturally occurring amino acid L-phenylalanine. It has a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group (N-terminus) and a nitro group (NO2) on the fourth carbon atom of the phenyl ring. This modified amino acid plays a crucial role in scientific research, particularly in peptide synthesis [].


Molecular Structure Analysis

The key features of Boc-4-nitro-L-phenylalanine's structure include:

  • A central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (protected by the Boc group) at the other end.
  • A phenyl ring (benzene ring) attached to the second carbon atom.
  • A nitro group (NO2) attached to the fourth carbon atom of the phenyl ring.

This structure allows the Boc group to temporarily protect the amino group during peptide synthesis, preventing unwanted reactions. The nitro group can influence the chemical properties of the molecule and potentially participate in specific reactions [, ].


Chemical Reactions Analysis

Synthesis

Boc-4-nitro-L-phenylalanine can be synthesized through various methods, including the nitration of Boc-L-phenylalanine []. However, the specific reaction pathway may depend on the chosen method.

Deprotection

The Boc protecting group can be removed under acidic conditions, revealing the free amino group needed for peptide bond formation. A common deprotection method uses trifluoroacetic acid (TFA) [].

Peptide bond formation

The deprotected Boc-4-nitro-L-phenylalanine can be incorporated into peptides using various coupling reagents in peptide synthesis protocols [].

Other Reactions

The nitro group can potentially participate in reduction reactions to form the corresponding amino group (NH2) []. However, the specific reaction conditions for such transformations likely require further investigation.

Physical and Chemical Properties

  • Melting point: Likely high due to the presence of the aromatic ring and nitro group (similar amino acids have melting points above 200°C) [].
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [].
  • Stability: The Boc protecting group offers stability during peptide synthesis, but the nitro group might be susceptible to reduction under specific conditions [].
  • Increasing hydrophobicity due to the aromatic nature of the nitro group [].
  • Introducing a potential site for specific interactions with other molecules due to the nitro group's electron-withdrawing character [].

The specific effects depend on the peptide sequence and the nitro group's position within the peptide structure.

Boc-4-nitro-L-phenylalanine should be handled with care following standard laboratory safety protocols for organic compounds. Specific data on its toxicity is limited, but potential hazards include:

  • Irritation: May irritate skin and eyes upon contact [].
  • Respiratory issues: Inhalation of dust or vapors may irritate the respiratory tract [].

XLogP3

1.6

Other CAS

33305-77-0

Wikipedia

N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine

Dates

Modify: 2023-08-15

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